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Compound of Interest

Compound Name: 6-Fluoronicotinic acid

Cat. No.: B1295920

This document provides an in-depth technical guide to the spectroscopic characterization of 6-
Fluoronicotinic acid (CAS 403-45-2), a key fluorinated building block in pharmaceutical and
medicinal chemistry research.[1][2][3] As a derivative of nicotinic acid (Vitamin B3), its structural
elucidation is paramount for its application in synthesizing tracers for positron emission
tomography (PET) and other active pharmaceutical ingredients (APIs).[1][2] This guide is
designed for researchers, scientists, and drug development professionals, offering field-proven
insights into the causality behind experimental choices and self-validating protocols for
acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Physicochemical
Properties

6-Fluoronicotinic acid is a pyridine derivative with a carboxylic acid at the 3-position and a
fluorine atom at the 6-position.[2] This substitution pattern dictates its unique spectroscopic
signature.
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Property Value Source
Molecular Formula CeHaFNO2 [415]
Molecular Weight 141.10 g/mol [4115][6]
Monoisotopic Mass 141.02260653 Da [5]
Melting Point 144 - 148 °C [21[31[7]
Boiling Point 309.4 °C at 760 mmHg [31[4]
Appearance White to off-white solid/powder  [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of 6-Fluoronicotinic acid,
providing unambiguous information about the hydrogen, carbon, and fluorine environments
within the molecule.

Expertise & Experience: The NMR Approach

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-de (DMSO-ds) is often
preferred over Chloroform-d (CDCIs) for two primary reasons: first, its higher polarity ensures
complete dissolution of the crystalline acid; second, its ability to form hydrogen bonds allows for
the observation of the exchangeable carboxylic acid proton, which is often broadened or
absent in CDClIs. The analysis integrates 1H, 13C, and °F NMR to build a complete structural

picture.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum provides a direct map of the protons on the pyridine ring. The electron-
withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the
nitrogen heteroatom, results in a downfield shift for all ring protons compared to benzene.

Table 2.1: Typical *H NMR Data for 6-Fluoronicotinic Acid (Solvent: DMSO-ds)
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Chemical Shift (8) ppm Multiplicity Assighment
~8.80 Doublet (d) H-2

~8.45 Triplet of doublets (td) H-4

~7.40 Doublet of doublets (dd) H-5

>13.0 Broad singlet (br s) -COOH

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and

concentration.
Interpretation:

» H-2: Located between the nitrogen and the carboxylic acid, this proton is the most
deshielded and appears furthest downfield.

e H-4: This proton exhibits coupling to both H-2 and H-5, as well as a longer-range coupling to
the 1°F atom, often resulting in a complex multiplet.

e H-5: Coupled to H-4 and the adjacent °F atom, appearing as a doublet of doublets.

e -COOH: The acidic proton is typically very broad and shifted significantly downfield.

Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy complements the proton data by defining the carbon skeleton. The
fluorine substitution has a profound effect, causing a large C-F coupling constant for the carbon
directly attached to it (C-6).

Table 2.2: Predicted 3C NMR Data for 6-Fluoronicotinic Acid (Solvent: DMSO-de)
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Chemical Shift (8) ppm Assighment
~165.5 C=0

~164.0 (d, LJCF = 240 Hz) C-6

~151.0 (d, 3JCF = 15 Hz) C-2

~143.0 (d, 3JCF = 8 Hz) C-4

~125.0 C-3

~112.0 (d, 2JCF = 4 Hz) C-5

Note: These are predicted values based on nicotinic acid and fluorinated pyridine analogs.[8][9]
Experimental verification is required.

Interpretation:

o The carbon attached to fluorine (C-6) exhibits a characteristic large one-bond C-F coupling
constant (1JCF), appearing as a doublet.

e Other carbons in the ring show smaller two- and three-bond couplings to fluorine.

Fluorine-19 (*°F) NMR Spectroscopy

19F NMR is a highly sensitive technique for directly observing the fluorine nucleus.[10] It
provides a wide chemical shift range, making it an excellent tool for confirming the presence
and electronic environment of fluorine in the molecule.[10][11]

Table 2.3: Expected *°F NMR Data for 6-Fluoronicotinic Acid

Chemical Shift (6) ppm Reference Standard

-60 to -70 CFCls

Note: The chemical shift for aromatic fluorides can be influenced by solvent and substitution.
[12][13]
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Interpretation: The presence of a single resonance in the aromatic fluorine region confirms the
monofluorination of the pyridine ring. The exact shift provides a sensitive probe of the local
electronic environment.

Protocol 2.1: NMR Data Acquisition

e Sample Preparation:
o Accurately weigh 15-20 mg of 6-Fluoronicotinic acid.
o Dissolve the sample in ~0.7 mL of DMSO-de in a clean vial.

o Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR
tube.

e Instrument Setup (400 MHz Spectrometer):

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(~298 K).

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal resolution.

o Data Acquisition:

o H NMR: Acquire a spectrum using a standard pulse sequence with a spectral width of ~16
ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

o 13C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A
longer acquisition time and a larger number of scans will be necessary due to the low
natural abundance of 3C.

o 1F NMR: Acquire a proton-decoupled spectrum with a spectral width of ~200 ppm,
referenced to an appropriate standard like CFCls.

NMR Analysis Workflow
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Caption: Workflow for NMR analysis of 6-Fluoronicotinic acid.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for
the presence of key functional groups.[14] For 6-Fluoronicotinic acid, it is used to confirm the
carboxylic acid and the fluorinated aromatic ring.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of a carboxylic acid is dominated by two features: a very broad O-H stretching
band and a sharp, intense C=0 stretching band. The broadness of the O-H stretch is a direct
result of strong intermolecular hydrogen bonding in the solid state. The C-F bond and the
aromatic C=C and C-N bonds will appear in the fingerprint region, providing a unigue pattern
for the compound.

Table 3.1: Characteristic IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Type Assignment

(cm™)

2500-3300 Broad, Strong O-H Stretch Carboxylic Acid

~1710 Sharp, Strong C=0 Stretch Carboxylic Acid

) C=C and C=N o
1600-1400 Medium Aromatic Ring
Stretches
1300-1000 Medium-Strong C-F Stretch Aryl-Fluoride
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Source: General IR absorption ranges.[15][16]

Protocol 3.1: Attenuated Total Reflectance (ATR) IR
Spectroscopy

o Sample Preparation: Place a small amount (a few milligrams) of the solid 6-Fluoronicotinic
acid powder directly onto the ATR crystal.

» Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the
empty accessory.

o Data Acquisition:

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

o Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400
cm~1 with a resolution of 4 cm=1,

o Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Key Vibrational Modes of 6-Fluoronicotinic Acid

6-Fluoronicotinic Acid
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Caption: Key vibrational modes for 6-Fluoronicotinic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information
through the analysis of fragmentation patterns.

Expertise & Experience: Predicting Fragmentation

For 6-Fluoronicotinic acid (Monoisotopic Mass: 141.02 Da), electrospray ionization (ESI) in
positive mode will readily show the protonated molecule [M+H]* at m/z 142.0.[5] The
fragmentation pattern in tandem MS (MS/MS) is predictable. The most common losses for
carboxylic acids are water (-18 Da) and the entire carboxyl group as COOH (-45 Da) or CO:
(-44 Da) after initial fragmentation.[17] The stability of the pyridine ring means the molecular ion
peak is likely to be prominent.[18]

Table 4.1: Predicted ESI-MS Fragmentation

m/z (Nominal) lon Formula Proposed Fragmentation
142 [CeHsFNO2]* [M+H]*
124 [CeH3FNOJ* [M+H - H20]*

[M+H - H20 - COJ* or [M+H -
96 [CsHsFN]*

COOH]*
78 [CsHaN]* [CsHsFN]*-F +H

Protocol 4.1: LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of 6-Fluoronicotinic acid (~10 pg/mL) in a
suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.

e Instrumentation (LC-ESI-Q-TOF MS):

o LC: Use a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile
(B), both containing 0.1% formic acid.
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o MS: Operate in positive ion ESI mode. Acquire full scan data from m/z 50-500.

e Tandem MS (MS/MS):
o Select the [M+H]* ion (m/z 142.0) as the precursor ion.

o Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV)
to generate a fragmentation spectrum.

Fragmentation Pathway of 6-Fluoronicotinic Acid

[M+H - H20]*
- H20 m/z = 124

- COOH

[M+H - COOH]*
m/z = 96

Click to download full resolution via product page

Caption: Simplified MS fragmentation of 6-Fluoronicotinic acid.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The conjugated Tt-system of the fluorinated pyridine ring is responsible for its characteristic
absorption in the UV region.

Expertise & Experience: The Role of Conjugation

The absorption of UV light promotes electrons from a highest occupied molecular orbital
(HOMO) to a lowest unoccupied molecular orbital (LUMO).[19] In 6-Fluoronicotinic acid, the
relevant transitions are 1t - 1t* within the aromatic ring. The substitution of fluorine and the
carboxylic acid group can cause a shift in the absorption maximum (Amax) compared to
unsubstituted pyridine.

Table 5.1: Expected UV-Vis Absorption Data (Solvent: Ethanol)
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Amax (nm) Molar Absorptivity (g) Transition Type

~270-285 ~1,000 - 5,000 L mol~t cm~1 m - 1%

Note: These are estimated values. The exact Amax and € are solvent-dependent and must be
determined experimentally.

Protocol 5.1: UV-Vis Spectrum Acquisition

e Sample Preparation:

o Prepare a stock solution of 6-Fluoronicotinic acid in a UV-grade solvent (e.g., ethanol) of
known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions to find a concentration that gives an absorbance reading
between 0.1 and 1.0.

e Instrument Setup:
o Use a dual-beam spectrophotometer.

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
correction.

o Data Acquisition:

(¢]

Fill a matched quartz cuvette with the sample solution.

[¢]

Scan the sample from 400 nm down to 200 nm.

[e]

Identify the wavelength of maximum absorbance (Amax).

o

Use the Beer-Lambert law (A = &cl) to calculate the molar absorptivity () if the
concentration (c) and path length (I, typically 1 cm) are known.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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